molecular formula C8H6Br2O2 B3039142 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone CAS No. 38969-08-3

2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone

Cat. No.: B3039142
CAS No.: 38969-08-3
M. Wt: 293.94 g/mol
InChI Key: CAXBSOUSWQHJFJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methyl groups on the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 5,6-dimethyl-1,4-benzoquinone: The most common method for synthesizing 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone involves the bromination of 5,6-dimethyl-1,4-benzoquinone. This reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is often employed for the production of this compound. This involves the controlled addition of bromine to a solution of 5,6-dimethyl-1,4-benzoquinone under stirring conditions.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone (DBDMQ) is a synthetic organic compound belonging to the class of benzoquinones. Its unique structure, characterized by two bromine substituents and two methyl groups on the benzoquinone core, enhances its reactivity and biological efficacy. This article will explore the biological activities of DBDMQ, focusing on its potential applications in cancer therapy and antimicrobial treatments.

DBDMQ has the following chemical formula: C10_{10}H8_{8}Br2_{2}O2_{2}. The compound's structure allows it to participate in various biochemical pathways due to its redox properties, making it an interesting subject for medicinal chemistry research .

Antitumor Activity

Research indicates that DBDMQ exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce cell death in multiple types of cancer cells, including leukemia and solid tumors. For example, a study found that DBDMQ effectively reduced the viability of Jurkat (T-cell leukemia) and SH-SY5Y (neuroblastoma) cell lines at concentrations as low as 25 µM .

Table 1: Cytotoxic Effects of DBDMQ on Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
Jurkat25Induction of apoptosis
SH-SY5Y20Disruption of mitochondrial function
A549 (Lung)30Cell cycle arrest

Antimicrobial Activity

DBDMQ has also been evaluated for its antimicrobial properties . It shows promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In an experimental model, DBDMQ demonstrated over 90% killing efficiency against multidrug-resistant strains of M. tuberculosis .

Table 2: Antimicrobial Efficacy of DBDMQ

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Mycobacterium tuberculosis8
Escherichia coli20

The biological activity of DBDMQ is largely attributed to its ability to undergo redox reactions within cells. This property allows it to interact with biological macromolecules such as proteins involved in electron transfer processes. The compound's electrophilic nature facilitates binding to nucleophilic sites on proteins, leading to alterations in their function and inducing cell death in cancerous cells .

Case Studies

  • In Vivo Study on Tuberculosis Treatment : In a study involving BALB/c mice infected with M. tuberculosis, DBDMQ was administered intratracheally at a dose of 8 µg every other day for two months. Results showed a significant reduction in lung bacillary load and improved histological outcomes compared to control groups .
  • Cytotoxicity Testing : A comparative study evaluated the effects of DBDMQ on human cell lines, including A549 (lung adenocarcinoma) and PBMCs (peripheral blood mononuclear cells). The results indicated that while DBDMQ was cytotoxic to certain cancer cells at higher concentrations, it exhibited lower toxicity towards normal lung cells, suggesting a selective action against tumor cells .

Properties

IUPAC Name

2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXBSOUSWQHJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38969-08-3
Record name 2,3-DIBROMO-5,6-DIMETHYL-1,4-BENZOQUINONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
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Reactant of Route 6
2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone

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